Cas no 2228425-52-1 (3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine)

3-(1-Phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine is a versatile organic compound featuring a triazole core linked to a phenyl group and an amine-terminated butyl chain. Its structure combines aromatic and aliphatic functionalities, making it valuable in medicinal chemistry and materials science. The triazole moiety offers stability and potential for hydrogen bonding, while the amine group provides reactivity for further derivatization. This compound is particularly useful as a building block in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. Its well-defined structure and bifunctional nature enable precise modifications, supporting applications in drug discovery and advanced material design. High purity and consistent performance are key advantages for research and industrial use.
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine structure
2228425-52-1 structure
商品名:3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
CAS番号:2228425-52-1
MF:C12H16N4
メガワット:216.282241821289
CID:5974457
PubChem ID:165650882

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
    • EN300-1877837
    • 2228425-52-1
    • インチ: 1S/C12H16N4/c1-10(7-8-13)12-9-16(15-14-12)11-5-3-2-4-6-11/h2-6,9-10H,7-8,13H2,1H3
    • InChIKey: QCBWXAXDJPYWCQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C=CC=CC=2)C=C(C(C)CCN)N=N1

計算された属性

  • せいみつぶんしりょう: 216.137496527g/mol
  • どういたいしつりょう: 216.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1877837-0.25g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
0.25g
$1366.0 2023-09-18
Enamine
EN300-1877837-10.0g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
10g
$6390.0 2023-06-02
Enamine
EN300-1877837-0.5g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
0.5g
$1426.0 2023-09-18
Enamine
EN300-1877837-1.0g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
1g
$1485.0 2023-06-02
Enamine
EN300-1877837-5.0g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
5g
$4309.0 2023-06-02
Enamine
EN300-1877837-0.1g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
0.1g
$1307.0 2023-09-18
Enamine
EN300-1877837-0.05g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
0.05g
$1247.0 2023-09-18
Enamine
EN300-1877837-10g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
10g
$6390.0 2023-09-18
Enamine
EN300-1877837-1g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
1g
$1485.0 2023-09-18
Enamine
EN300-1877837-5g
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine
2228425-52-1
5g
$4309.0 2023-09-18

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine 関連文献

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amineに関する追加情報

Introduction to 3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine (CAS No. 2228425-52-1)

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine, with the CAS number 2228425-52-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazole and amine functionalities, which confer it with a range of potential biological activities and therapeutic applications.

The chemical structure of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine consists of a phenyl-substituted 1,2,3-triazole ring linked to a butanamine moiety. The triazole ring is known for its stability and bioisosteric properties, making it a valuable scaffold in drug design. The amine group, on the other hand, can participate in hydrogen bonding and other interactions that are crucial for binding to biological targets.

Recent studies have highlighted the potential of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structures exhibit potent activity against enzymes and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can effectively inhibit beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.

In addition to its neuroprotective properties, 3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have indicated that this compound can modulate key signaling pathways involved in inflammation and cancer progression. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in inflammatory responses and cancer cell survival.

The pharmacokinetic properties of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine are another area of active research. Studies have focused on optimizing its solubility, stability, and bioavailability to enhance its therapeutic efficacy. One approach involves the use of prodrug strategies to improve the compound's pharmacological profile. For instance, esterification or amide formation can be employed to enhance solubility and prolong the drug's half-life in vivo.

The safety profile of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine is also an important consideration for its potential clinical applications. Preclinical toxicity studies have generally shown favorable results, with no significant adverse effects observed at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects.

In conclusion, 3-(1-phenyl-1H-1,2,3-triazol-4-y l)butan - 1 - amine (CAS No. 2228425 - 52 - 1) represents a promising candidate for the development of novel therapeutics targeting neurological disorders, inflammation, and cancer. Its unique chemical structure and multifaceted biological activities make it an attractive scaffold for further optimization and clinical evaluation. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological properties to bring this compound closer to clinical use.

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